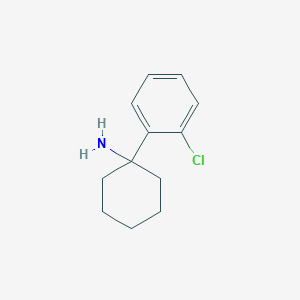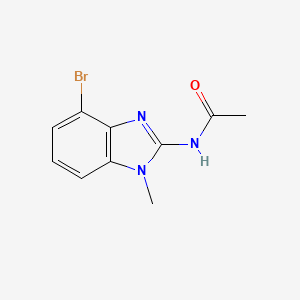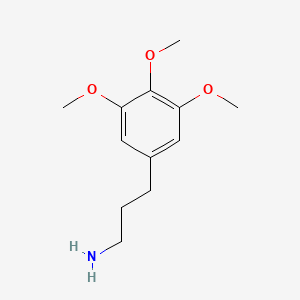![molecular formula C9H18N2O B13527475 rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine” is a chiral amine with a unique bicyclic structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce any double bonds.
Introduction of the amine group: The bicyclic core can be functionalized with a methylamine group through nucleophilic substitution reactions. This often involves the use of reagents such as methyl iodide and a base like sodium hydride.
Resolution of enantiomers: Since the compound is a racemic mixture, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent may be employed to separate the enantiomers if needed.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Bulk synthesis of the bicyclic core: Utilizing high-pressure reactors for the Diels-Alder reaction and hydrogenation.
Amination: Large-scale nucleophilic substitution reactions using automated systems to control reagent addition and reaction conditions.
Purification and resolution: Industrial chromatography systems or crystallization tanks for the separation of enantiomers.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic core or reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine site or other reactive positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the bicyclic core or amine group.
Substitution: Various alkylated or functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis due to its chiral nature.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with amine groups.
Chiral Probes: Utilized in studying chiral recognition and interactions in biological systems.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Chiral Drugs: Its enantiomers may exhibit different biological activities, making it valuable in the development of chiral drugs.
Industry
Material Science: Used in the synthesis of polymers and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bicyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}amine: Lacks the dimethyl groups on the amine.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}ethylamine: Contains ethyl groups instead of dimethyl groups.
rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}propylamine: Contains propyl groups instead of dimethyl groups.
Uniqueness
The presence of the dimethylamine group in rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different alkyl groups.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H18N2O/c1-11(2)6-9-5-10-3-8(9)4-12-7-9/h8,10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clave InChI |
HSSMURRIIYHIMX-IUCAKERBSA-N |
SMILES isomérico |
CN(C)C[C@]12CNC[C@H]1COC2 |
SMILES canónico |
CN(C)CC12CNCC1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




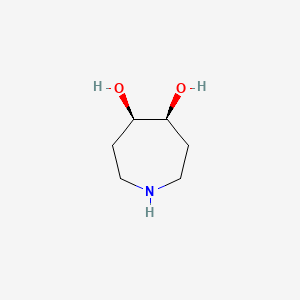
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
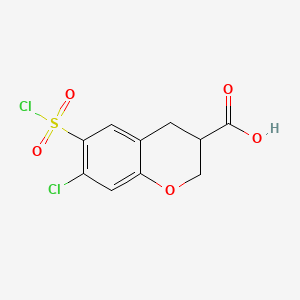
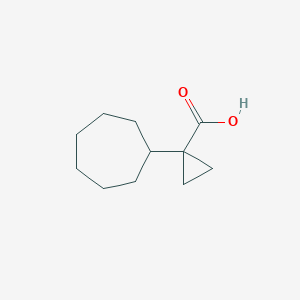


![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

